

Application Note: Major Element Analysis of Olivine by Electron Probe Microanalysis (EPMA)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Olivine*

Cat. No.: *B12688019*

[Get Quote](#)

Introduction

Electron Probe Microanalysis (EPMA) is a powerful non-destructive technique for in-situ quantitative elemental analysis of solid materials on a micrometer scale.^{[1][2]} This application note provides a detailed protocol for the accurate determination of major elements (Si, Mg, Fe) and minor elements (e.g., Ca, Mn, Ni) in **olivine** ($(\text{Mg},\text{Fe})_2\text{SiO}_4$), a critical mineral in Earth and planetary sciences.^[3] **Olivine** composition provides crucial insights into the origin and evolution of mantle-derived magmas. This document is intended for researchers and scientists familiar with the basic principles of EPMA.

Experimental Protocol

A systematic workflow is essential for obtaining high-quality quantitative data. The following sections detail the necessary steps from sample preparation to data analysis.

Sample Preparation

Proper sample preparation is crucial for accurate EPMA analysis.

- Mounting: **Olivine** grains or rock chips containing **olivine** should be mounted in epoxy resin to create a stable sample block.
- Polishing: The mounted samples must be polished to a flat, mirror-like finish. A final polish with a fine diamond or alumina suspension (e.g., $0.25\ \mu\text{m}$) is recommended to minimize surface topography, which can affect X-ray generation and detection.

- Cleaning: After polishing, samples should be thoroughly cleaned to remove any polishing residue. This is typically done using an ultrasonic bath with deionized water or ethanol.
- Carbon Coating: A thin, uniform layer of carbon must be evaporated onto the sample surface to provide electrical conductivity and prevent charge buildup under the electron beam. The coating thickness should be minimized to avoid significant X-ray absorption, especially for light elements.

Instrumentation and Calibration

A properly calibrated electron probe microanalyzer is fundamental for quantitative analysis.

- Instrumentation: A wavelength-dispersive X-ray spectroscopy (WDS) equipped electron probe microanalyzer is required. WDS offers superior spectral resolution and peak-to-background ratios compared to energy-dispersive X-ray spectroscopy (EDS), which is critical for accurate quantification of major and minor elements.[\[1\]](#)
- Standardization: Accurate quantitative analysis relies on the comparison of X-ray intensities from the unknown sample to those from well-characterized standard materials of known composition.[\[2\]](#)[\[3\]](#) It is crucial to use standards with compositions as close as possible to the **olivine** being analyzed to minimize matrix effects.[\[3\]](#) A list of commonly used standards for major elements in **olivine** is provided in Table 1.

Table 1: Recommended Standards for Major Element Analysis in **Olivine**

Element	Standard Material	Formula
Si	San Carlos Olivine	$(\text{Mg}_{0.9}\text{Fe}_{0.1})_2\text{SiO}_4$
Mg	San Carlos Olivine	$(\text{Mg}_{0.9}\text{Fe}_{0.1})_2\text{SiO}_4$
Fe	San Carlos Olivine	$(\text{Mg}_{0.9}\text{Fe}_{0.1})_2\text{SiO}_4$
Ca	Diopside	$\text{CaMgSi}_2\text{O}_6$
Mn	Rhodonite	MnSiO_3
Ni	Nickel Silicide	Ni_2Si

- Instrumental Drift Monitoring: Repeated measurements of a secondary standard (e.g., San Carlos **olivine**) should be performed throughout the analytical session to monitor and correct for any instrumental drift.

Analytical Conditions

The choice of analytical conditions significantly impacts the quality of the data. The recommended conditions for major element analysis in **olivine** are summarized in Table 2.

Table 2: Recommended EPMA Operating Conditions for Major Elements in **Olivine**

Parameter	Recommended Value	Rationale
Accelerating Voltage	15 kV	Provides sufficient overvoltage for efficient X-ray excitation of the major elements in olivine.
Beam Current	20 nA	A balance between generating sufficient X-ray counts for good statistical precision and minimizing sample damage.
Beam Diameter	1-5 μ m (focused beam)	A small beam diameter allows for high spatial resolution analysis of individual points within an olivine grain.
Counting Time (Peak)	20-40 seconds	Longer counting times improve counting statistics and thus precision.
Counting Time (Background)	10-20 seconds (on each side of the peak)	Accurate background measurement is crucial for obtaining accurate net peak intensities.

Data Acquisition and Processing

- Point Analysis: For quantitative analysis, the electron beam is positioned on a specific point of interest on the **olivine** grain, and X-ray intensities for all elements are measured sequentially by the WDS spectrometers.
- Data Correction: The raw X-ray intensities must be corrected for various matrix effects to obtain accurate elemental concentrations. The ZAF correction procedure is the most commonly used method.[4] This corrects for differences in atomic number (Z), absorption (A), and fluorescence (F) between the standard and the unknown sample.[4]
- Mineral Formula Calculation: The corrected elemental weight percentages of the oxides are then recalculated into a mineral structural formula based on stoichiometry.[2][5] For **olivine**, this is typically done by normalizing to 4 oxygen atoms.[5]

Data Presentation

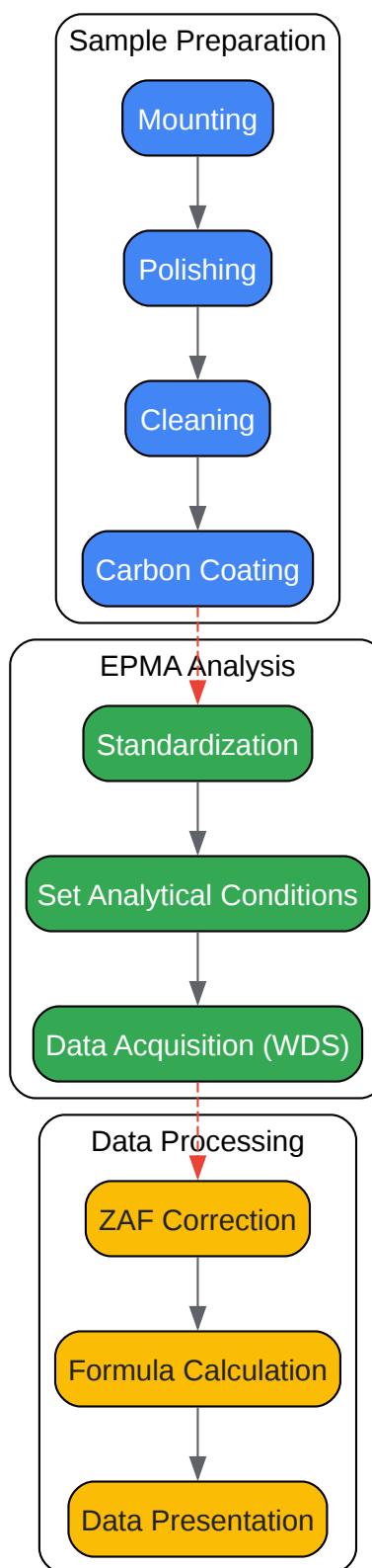

Quantitative results are typically presented in a table format, allowing for easy comparison of different analysis points or samples. An example of how to present major element data for **olivine** is shown in Table 3.

Table 3: Example of Quantitative EPMA Data for **Olivine** (in weight percent oxide)

Analysis Point	SiO ₂	MgO	FeO	CaO	MnO	NiO	Total
Olivine Core 1	40.85	50.12	8.55	0.05	0.13	0.35	100.05
Olivine Rim 1	40.52	48.95	10.15	0.08	0.15	0.28	100.13
Olivine Core 2	41.02	50.55	8.13	0.04	0.12	0.38	100.24

Workflow and Signaling Pathway Diagrams

The overall experimental workflow for EPMA of **olivine** is illustrated in the following diagram.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. geology.wisc.edu [geology.wisc.edu]
- 2. Electron probe micro-analyzer (EPMA) [serc.carleton.edu]
- 3. rruff.net [rruff.net]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- To cite this document: BenchChem. [Application Note: Major Element Analysis of Olivine by Electron Probe Microanalysis (EPMA)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12688019#electron-probe-microanalysis-epma-of-olivine-for-major-elements>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com